

In-Depth Technical Guide: Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate

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Compound of Interest

Compound Name: *Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate*

Cat. No.: *B1320597*

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CAS Number: 1027819-68-6

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: **Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate** is a key heterocyclic building block in the field of organic synthesis and medicinal chemistry. The pyrazole scaffold is a prominent feature in a multitude of biologically active compounds, exhibiting a wide array of pharmacological properties including anti-inflammatory, analgesic, and anticancer activities. The presence of an iodine atom at the 4-position, flanked by two methoxycarbonyl groups, renders this molecule a highly versatile intermediate for the synthesis of complex, functionalized pyrazole derivatives. The iodo substituent serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse molecular fragments and the construction of extensive compound libraries for drug discovery and materials science.

Physicochemical and Spectroscopic Data

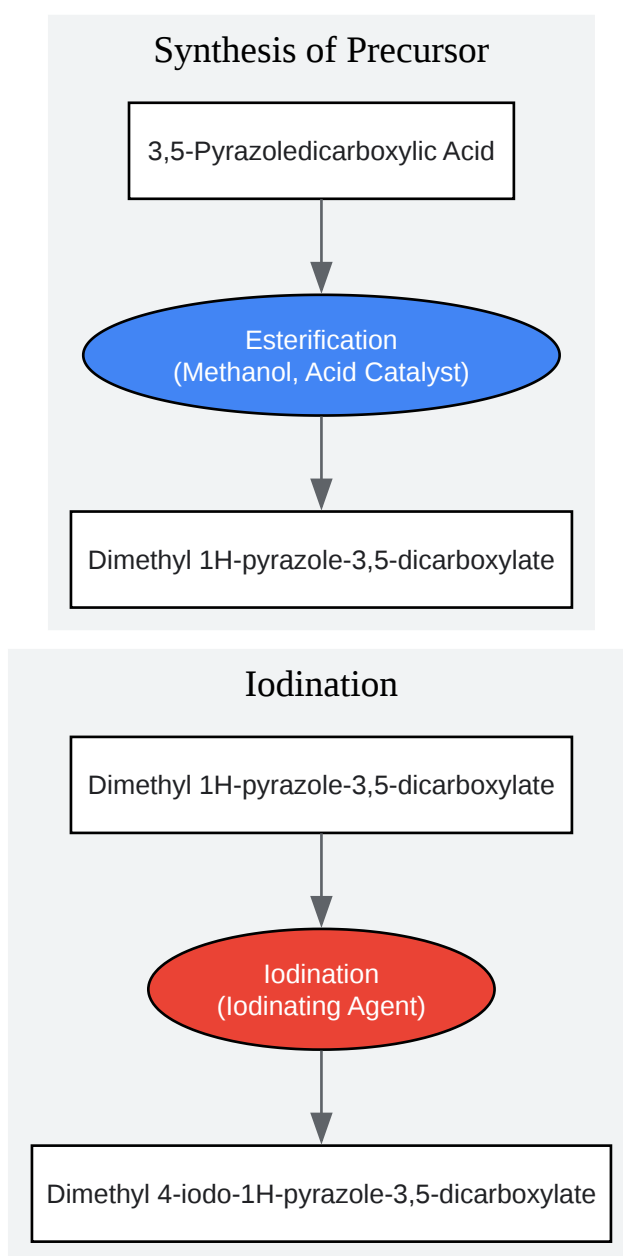
While specific experimental data for **Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate** is not extensively detailed in publicly available literature, the following table summarizes its fundamental properties, supplemented with data from closely related analogs to provide a comprehensive profile.

Property	Value/Information
CAS Number	1027819-68-6
Molecular Formula	C ₇ H ₇ IN ₂ O ₄
Molecular Weight	310.05 g/mol
IUPAC Name	Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
Synonyms	3,5-Bis(methoxycarbonyl)-4-iodo-1H-pyrazole, 1H-Pyrazole-3,5-dicarboxylic acid, 4-iodo-, 3,5-dimethyl ester
Appearance	Expected to be a solid
Melting Point	Data for the specific compound is not readily available. For comparison, 3,5-dimethyl-4-iodo-1H-pyrazole has a melting point of 136-140 °C. [1] [2]
Solubility	Expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethyl sulfoxide.
NMR Data	Specific data not available. For the related diethyl 1H-pyrazole-3,5-dicarboxylate, ¹ H NMR (CDCl ₃) shows signals for the pyrazole CH and the ethyl groups. For the iodo-substituted title compound, a downfield shift of the remaining pyrazole proton (if any) and characteristic shifts for the methyl ester protons would be expected.
IR Data	Specific data not available. For the related diethyl 1H-pyrazole-3,5-dicarboxylate, characteristic IR peaks would include N-H stretching, C=O stretching of the ester, and C-N stretching vibrations.

Synthesis of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate

The synthesis of **Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate** typically proceeds via the direct iodination of the corresponding non-iodinated precursor, Dimethyl 1H-pyrazole-3,5-dicarboxylate. The electron-rich nature of the pyrazole ring facilitates electrophilic substitution, predominantly at the 4-position.

General Synthetic Workflow



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Caption: Synthetic pathway to the target compound.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate (Precursor)

This protocol is adapted from established procedures for the esterification of pyrazole carboxylic acids.

- Materials:
 - 3,5-Pyrazoledicarboxylic acid monohydrate
 - Methanol (MeOH)
 - Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
 - Sodium bicarbonate (NaHCO₃) solution (saturated)
 - Brine
 - Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
 - Round-bottom flask
 - Reflux condenser
 - Magnetic stirrer
 - Rotary evaporator
- Procedure:
 - To a stirred suspension of 3,5-pyrazoledicarboxylic acid monohydrate in methanol in a round-bottom flask, slowly add thionyl chloride or concentrated sulfuric acid at 0 °C.

- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
- Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude Dimethyl 1H-pyrazole-3,5-dicarboxylate, which can be purified by recrystallization or column chromatography.

Protocol 2: Iodination of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This is a general protocol for the iodination of pyrazoles and may require optimization for this specific substrate.

- Materials:
 - Dimethyl 1H-pyrazole-3,5-dicarboxylate
 - N-Iodosuccinimide (NIS)
 - Acetonitrile (CH_3CN) or Dichloromethane (CH_2Cl_2)
 - Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (saturated)
 - Sodium bicarbonate (NaHCO_3) solution (saturated)
 - Brine
 - Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

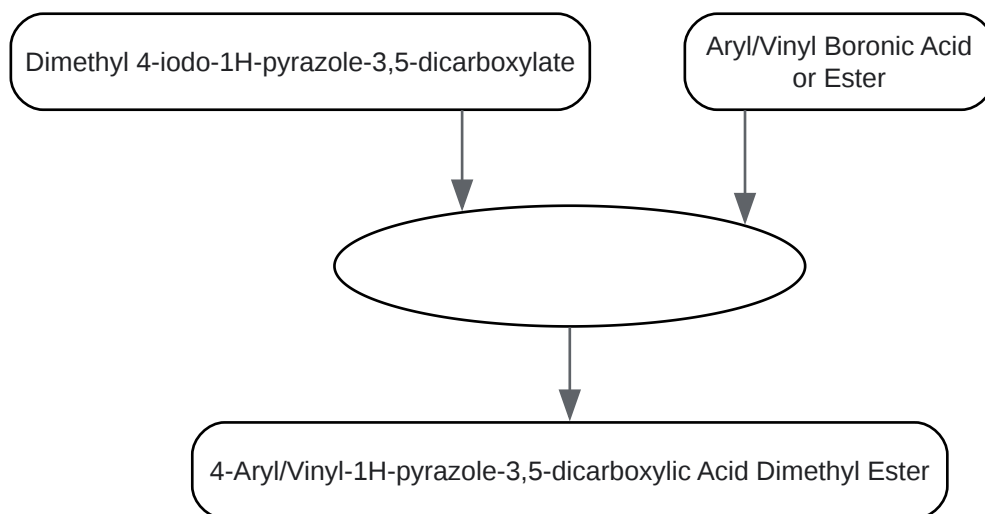
- Round-bottom flask
- Magnetic stirrer
- Procedure:
 - Dissolve Dimethyl 1H-pyrazole-3,5-dicarboxylate in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
 - Add N-Iodosuccinimide (1.0-1.2 equivalents) portion-wise to the stirred solution at room temperature.
 - Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress should be monitored by TLC.
 - Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
 - Extract the mixture with an organic solvent.
 - Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to afford **Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate**.

Applications in Drug Development and Organic Synthesis

Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is a valuable intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 4-position of the pyrazole ring and various aryl or vinyl groups.



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Caption: Suzuki-Miyaura coupling reaction workflow.

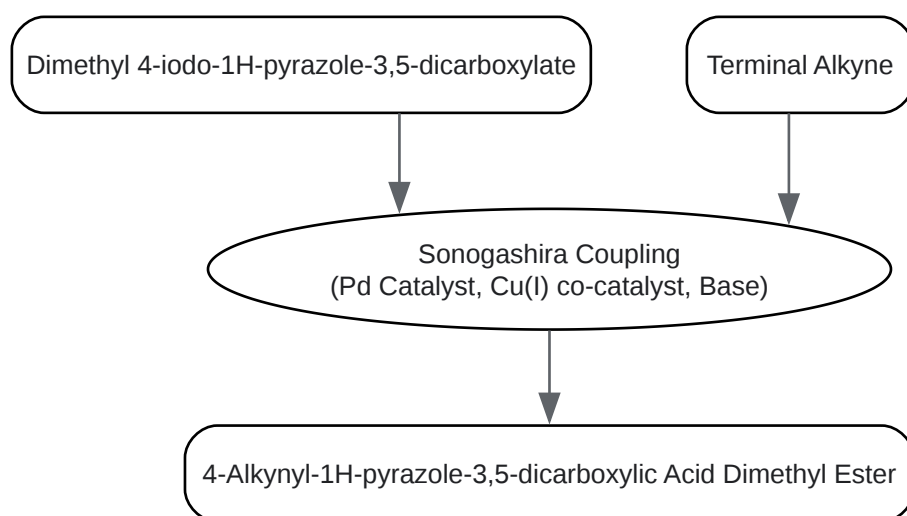
General Experimental Protocol for Suzuki-Miyaura Coupling:

- Materials:
 - **Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate**
 - Aryl or vinyl boronic acid or ester (1.1-1.5 equivalents)
 - Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
 - Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
 - Solvent (e.g., Toluene, Dioxane, DMF, with water)
 - Schlenk tube or microwave vial
 - Inert atmosphere (Argon or Nitrogen)
- Procedure:

- To a Schlenk tube or microwave vial, add **Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate**, the boronic acid/ester, the palladium catalyst, and the base.
- Evacuate and backfill the vessel with an inert gas (repeat 3 times).
- Add the degassed solvent(s).
- Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring for the required time (monitored by TLC or LC-MS).
- Cool the reaction to room temperature and dilute with water and an organic solvent.
- Separate the layers and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over an anhydrous sulfate salt, and concentrate.
- Purify the crude product by column chromatography.[3]

Sonogashira Coupling

The Sonogashira coupling is utilized to introduce alkyne moieties at the 4-position of the pyrazole ring, leading to the formation of pyrazole-alkyne conjugates.[4]



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Caption: Sonogashira coupling reaction workflow.

General Experimental Protocol for Sonogashira Coupling:

- Materials:
 - **Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate**
 - Terminal alkyne (1.2-2.0 equivalents)
 - Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$) (1-5 mol%)
 - Copper(I) iodide (CuI) (2-10 mol%)
 - Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
 - Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
 - Schlenk tube
 - Inert atmosphere (Argon or Nitrogen)
- Procedure:
 - To a Schlenk tube under an inert atmosphere, add **Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate**, the palladium catalyst, and copper(I) iodide.
 - Add the anhydrous solvent and the base.
 - Add the terminal alkyne dropwise to the stirred mixture.
 - Heat the reaction mixture (typically to 40-80 °C) and stir until the starting material is consumed (monitored by TLC).
 - Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
 - Concentrate the filtrate and purify the residue by column chromatography.[4]

Conclusion

Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyrazole derivatives. Its utility in palladium-catalyzed cross-coupling reactions makes it an essential tool for researchers in drug discovery and materials science. The experimental protocols provided herein offer a solid foundation for the synthesis and further functionalization of this important chemical intermediate. As with any chemical synthesis, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

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